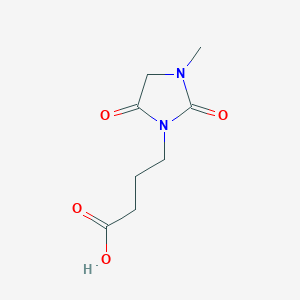
4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 852940-58-0 . It has a molecular weight of 200.19 and its IUPAC name is 4-(3-methyl-2,5-dioxo-1-imidazolidinyl)butanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H12N2O4/c1-9-5-6 (11)10 (8 (9)14)4-2-3-7 (12)13/h2-5H2,1H3, (H,12,13) . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 200.19 .科学的研究の応用
Ionic Liquids and Catalysis
- Ionic Liquids as Solvents and Catalysts : Research into ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate has shown their efficacy as reusable catalysts for chemical synthesis, highlighting their potential in green chemistry and solvent-free reactions (Niknam & Damya, 2009). Such studies suggest avenues for utilizing similar compounds in catalysis and synthesis, potentially including derivatives of 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid.
Synthesis of Organic Compounds
- Synthesis of Heterocyclic Compounds : Efforts to synthesize novel organic compounds, such as the creation of 1,8-dioxo-octahydroxanthenes and pyrano[3,2-c]coumarins, underline the role of specific chemical catalysts and solvents in facilitating complex reactions. These include using Brønsted acidic ionic liquids and solvent-free conditions for regioselective syntheses (Mahato et al., 2017). Such methodologies could be applied to the synthesis of derivatives of this compound, exploring its utility in producing novel organic frameworks.
Taste Modulation and Food Chemistry
- Taste Modulating Compounds : Investigations into N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids formed from creatinine and reducing carbohydrates have identified their role in enhancing the mouthfeel and taste of foods, without imparting intrinsic taste activity. This discovery opens the door to using similar compounds, possibly including derivatives of the compound , in food chemistry to modify or enhance sensory experiences (Kunert et al., 2011).
Environmental and Green Chemistry
- Green Chemistry Applications : The use of ionic liquids and solvent-free conditions in the synthesis of complex organic molecules, as well as in the conversion of CO2 to cyclic carbonates, illustrates a commitment to developing environmentally friendly chemical processes. These processes minimize waste and avoid the use of hazardous solvents, aligning with the principles of green chemistry. The adaptability of ionic liquids, in particular, showcases their potential in various applications, including potentially as media for reactions involving this compound derivatives (Yue et al., 2017).
Safety and Hazards
The safety information for 4-(3-Methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
特性
IUPAC Name |
4-(3-methyl-2,5-dioxoimidazolidin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-9-5-6(11)10(8(9)14)4-2-3-7(12)13/h2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKZPQUYUHBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2839126.png)
![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)


![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)

![5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2839137.png)

![N-(1,3-benzothiazol-2-yl)-2-({4-phenyl-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2839139.png)
